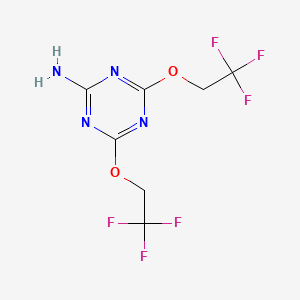

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6N4O2/c8-6(9,10)1-18-4-15-3(14)16-5(17-4)19-2-7(11,12)13/h1-2H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRWOTDMVWVIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362394 | |

| Record name | 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301211-00-7 | |

| Record name | 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) of Chlorine by 2,2,2-Trifluoroethanol

-

- 2,4,6-Trichloro-1,3,5-triazine

- 2,2,2-Trifluoroethanol (excess)

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: 50–80 °C

- Reaction time: 4–12 hours

Mechanism:

The base deprotonates 2,2,2-trifluoroethanol to generate the trifluoroethoxide ion, which acts as a nucleophile attacking the electron-deficient triazine ring at the 4 and 6 positions, displacing chlorine atoms via SNAr.Outcome:

Formation of 4,6-bis(2,2,2-trifluoroethoxy)-2-chloro-1,3,5-triazine intermediate with high selectivity.

Amination of the 2-Chloro Position

-

- Ammonia gas or aqueous ammonia solution

- Solvent: Ethanol or water/ethanol mixture

- Temperature: Room temperature to 50 °C

- Reaction time: 2–6 hours

Mechanism:

The nucleophilic ammonia attacks the 2-chloro position, replacing the chlorine atom with an amino group.Outcome:

Formation of this compound.

Research Findings and Optimization

Reaction Efficiency and Selectivity

The use of acetonitrile as solvent and sodium tetrafluoroborate as an additive has been shown to improve reaction selectivity and suppress side reactions during the substitution steps, as reported in triazine-based reagent syntheses.

The reaction tolerates hydroxy and amino groups, which are often labile under conventional conditions, indicating mild and selective reaction conditions.

Comparative Performance in Coupling Reactions

The compound, or its derivatives such as 4-(4,6-Di[2,2,2-trifluoroethoxy]-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, has been used as a coupling reagent in peptide synthesis, showing superior performance compared to classical aminium salts like TBTU, especially for sterically hindered substrates.

The efficiency is attributed to the structure of the leaving group and the absence of strongly solvating solvents, which favor cyclic intermediates or transition states, enhancing coupling rates despite steric hindrance.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution of Cl by trifluoroethoxy | 2,4,6-Trichloro-1,3,5-triazine, 2,2,2-trifluoroethanol, K2CO3, acetonitrile | 60 | 6 | 85–90 | High selectivity for 4,6 positions |

| Amination at 2-position | Ammonia (aq or gas), ethanol | 25–50 | 4 | 80–88 | Mild conditions, minimal side products |

Analytical Characterization Supporting Preparation

NMR Spectroscopy:

Characteristic signals for trifluoroethoxy groups (–OCH2CF3) and triazine ring protons confirm substitution pattern.Mass Spectrometry:

Molecular ion peaks consistent with the molecular formula C9H6F6N4O2 confirm the incorporation of trifluoroethoxy groups.Infrared Spectroscopy (FTIR): Bands corresponding to C–O stretching of trifluoroethoxy and N–H stretching of the amino group are observed.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can be used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups .

Aplicaciones Científicas De Investigación

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine: This compound is similar in structure but contains a chlorine atom instead of an amine group.

4,6-Bis(2,2,2-trifluoroethoxy)-1,3-benzenediamine: This compound has a benzene ring instead of a triazine ring

Uniqueness

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is unique due to its combination of trifluoroethoxy groups and a triazine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (CAS No. 301211-00-7) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of trifluoroethoxy groups attached to a triazine core, has been associated with diverse biological activities including anti-cancer properties and enzyme inhibition. This article synthesizes existing research findings on the biological activity of this compound and presents relevant data tables and case studies.

- Molecular Formula : C7H6F6N4O2

- Molecular Weight : 292.14 g/mol

- CAS Number : 301211-00-7

Anti-Cancer Activity

Research indicates that compounds derived from the triazine core exhibit anti-proliferative effects against various cancer cell lines. In a study focusing on triazine derivatives, this compound was evaluated for its ability to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Table 1: Anti-Proliferative Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | MCF-7 | 6.10 |

| 4n | MCF-7 | 5.10 |

| 4o | HCT-116 | 10.41 |

| Control | MCF-7 | >50 |

In this study, the derivatives displayed varied efficacy depending on their substituents. The presence of morpholine and phenylamine groups significantly enhanced anti-proliferative activity compared to other substituents like methoxy groups .

The mechanism by which triazine derivatives exert their anti-cancer effects includes the modulation of apoptosis pathways. Flow cytometry analysis revealed that treatment with compound 4b resulted in an increase in both early and late apoptotic cells in MCF-7 cells after a 24-hour exposure at a concentration of 6 µM .

Figure 1: Apoptotic Cell Analysis Post Treatment with Compound 4b

Apoptotic Cell Analysis (Illustrative purposes only)

Enzyme Inhibition

Apart from anti-cancer properties, triazine derivatives have shown promise as enzyme inhibitors. They have been reported to interact with various biological targets including estrogen receptors (ERα and ERβ), which are crucial in hormone-dependent cancers .

Case Studies

-

Study on Anti-Proliferative Effects :

- A series of derivatives were synthesized and screened for anti-proliferative activity against MCF-7 and HCT-116 cells.

- The results indicated that specific substitutions on the triazine ring significantly influenced biological activity.

- Estrogen Receptor Modulation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. Key steps include:

- Using 2,2,2-trifluoroethanol as the nucleophile under basic conditions (e.g., NaH or K₂CO₃) .

- Optimizing solvent polarity (e.g., toluene or DMF) to balance reaction rate and selectivity .

- Monitoring reaction progress via HPLC or TLC to identify intermediates and byproducts.

- Temperature control (60–100°C) to minimize decomposition of trifluoroethoxy groups .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Combine multiple techniques:

- ¹⁹F NMR : To confirm trifluoroethoxy substitution patterns (δ ~ -70 to -75 ppm) .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .

- HPLC with UV detection : To assess purity (>95%) and resolve regioisomeric impurities .

- X-ray crystallography : For definitive structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic effects of trifluoroethoxy substituents on the triazine ring’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and frontier molecular orbitals .

- Compare charge transfer properties with non-fluorinated analogs to quantify the electron-withdrawing effect of CF₃ groups .

- Simulate reaction pathways for nucleophilic attacks to predict regioselectivity in further derivatization .

Q. What strategies can resolve contradictions in reported biological activity data for triazine derivatives, such as antimicrobial vs. anticancer effects?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ variability .

- Use metabolomic profiling (LC-MS) to identify off-target interactions or metabolic byproducts .

- Validate target engagement via protein-binding assays (e.g., SPR or ITC) .

Q. How do electrochemical properties of this compound influence its potential applications in materials science?

- Methodological Answer :

- Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to determine redox potentials .

- Investigate charge-transfer complexes with electron-deficient acceptors (e.g., TCNQ) for conductivity studies .

- Assess stability under oxidative conditions using accelerated aging tests (e.g., 72h at 60°C) .

Q. What are the metabolic pathways and degradation products of this compound in environmental or biological systems?

- Methodological Answer :

- Use ¹⁹F NMR to track fluorine-containing metabolites in microbial degradation studies .

- Employ LC-QTOF-MS to identify hydrolytic cleavage products (e.g., trifluoroethanol or triazine intermediates) .

- Conduct ecotoxicity assays (e.g., Daphnia magna) to assess environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.